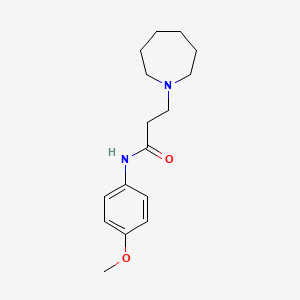![molecular formula C21H26N4O B5691243 2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)
2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide, commonly known as TQ, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. TQ belongs to the class of quinoline-based compounds and is known for its diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of TQ is not fully understood, but it is believed to act through multiple pathways. TQ has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. TQ has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
TQ has been found to have a diverse range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. TQ has also been found to have antioxidant properties, which can protect cells from oxidative stress. In addition, TQ has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TQ has several advantages for lab experiments, including its high yield and diverse range of biological activities. However, TQ also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving TQ.
Direcciones Futuras
There are several future directions for TQ research, including the development of new synthesis methods to improve the yield and purity of TQ. Further research is also needed to fully understand the mechanism of action of TQ and its potential therapeutic applications. In addition, the development of TQ derivatives with improved solubility and reduced toxicity could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
TQ can be synthesized through various methods, including the reaction of 2,3,6-trimethyl-4-chloroquinoline with 1-(1-methyl-1H-imidazol-2-yl)butan-1-one in the presence of a base. Another method involves the reaction of 2,3,6-trimethyl-4-chloroquinoline with 1-(1-methyl-1H-imidazol-2-yl)butan-1-ol in the presence of a base. The yield of TQ obtained through these methods is relatively high, making it an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
TQ has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. TQ has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2,3,6-trimethyl-N-[1-(1-methylimidazol-2-yl)butyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-6-7-18(20-22-10-11-25(20)5)24-21(26)19-14(3)15(4)23-17-9-8-13(2)12-16(17)19/h8-12,18H,6-7H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCAYYCPNZZNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC=CN1C)NC(=O)C2=C3C=C(C=CC3=NC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5691160.png)
![methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5691180.png)
![2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691181.png)
![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)
![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![2-(3-methoxybenzyl)-8-[(4-methylpyrimidin-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5691221.png)
![9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691230.png)

![3-{5-[(2R)-2-amino-2-cyclohexylacetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide hydrochloride](/img/structure/B5691239.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691253.png)
![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)